

2,2-diphenylcyclohexanone chemical properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,2-diphenylcyclohexanone

CAS No.: 22612-62-0

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An In-depth Technical Guide to the Chemical Properties of **2,2-Diphenylcyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2,2-diphenylcyclohexanone**, a significant molecular scaffold. As a Senior Application Scientist, the following narrative is structured to deliver not just data, but actionable insights into the synthesis, characterization, and potential utility of this compound, grounded in established chemical principles.

Introduction and Strategic Importance

2,2-Diphenylcyclohexanone (C₁₈H₁₈O) is an aromatic ketone featuring a cyclohexanone ring substituted with two phenyl groups at the alpha position.[1] This gem-diphenyl motif imparts significant steric bulk and unique electronic properties, making it a valuable starting material and a core structure for more complex molecular architectures. The cyclohexanone framework itself is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[2] Understanding the properties of substituted analogs like **2,2-diphenylcyclohexanone** is therefore critical for professionals engaged in novel compound synthesis and drug discovery.

Synthesis and Mechanistic Rationale

The efficient, large-scale synthesis of **2,2-diphenylcyclohexanone** is crucial for its practical application. While several routes have been explored, a particularly effective method involves a two-step process starting from commercially available 1,1-diphenyl acetone.^[3] This approach is favored for its convenience and scalability.^[3]

The synthesis proceeds via a tandem Michael-Claisen reaction to form an intermediate, 6,6-diphenyl-1,3-cyclohexanedione, which is then subjected to a regioselective hydrogenolysis to yield the final product.^[3]

Experimental Protocol: Synthesis of 2,2-Diphenylcyclohexanone

Part A: Synthesis of 6,6-Diphenyl-1,3-cyclohexanedione (Intermediate 3)

This step leverages a tandem Michael-Claisen reaction, a powerful carbon-carbon bond-forming strategy.

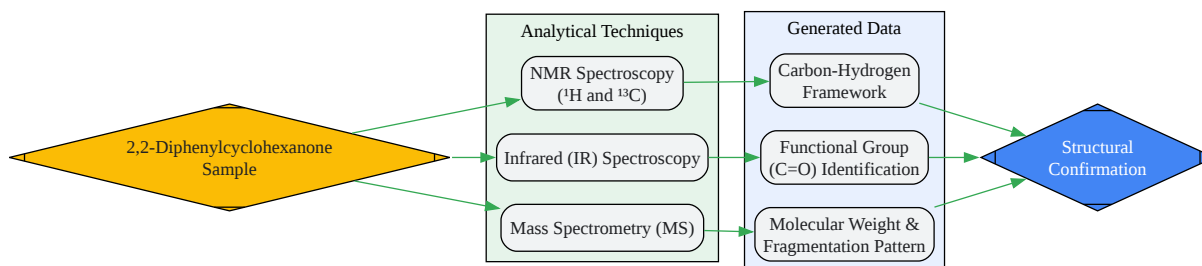
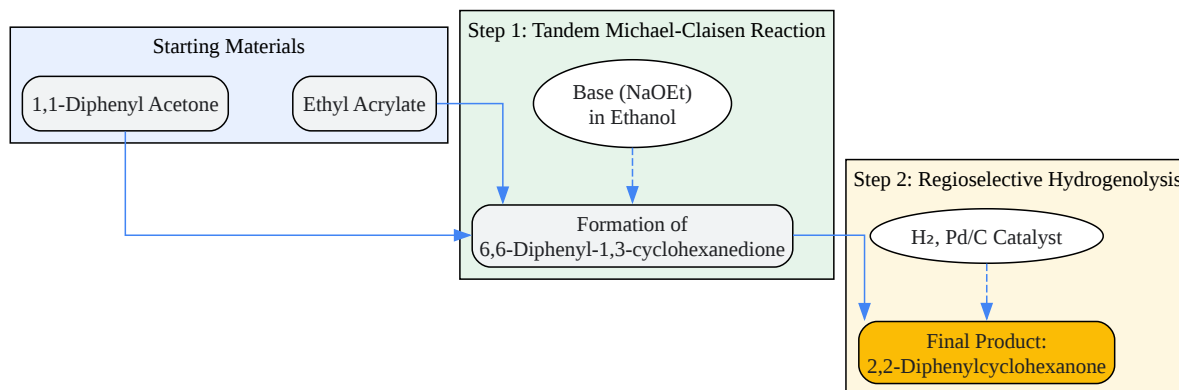
- **Reagent Preparation:** Prepare a solution of sodium ethoxide in ethanol. This serves as the base to deprotonate 1,1-diphenyl acetone, initiating the reaction cascade.
- **Reaction Initiation:** To the cooled basic solution, add 1,1-diphenyl acetone.
- **Tandem Reaction:** Slowly add ethyl acrylate. The reaction proceeds through a Michael addition followed by an intramolecular Claisen condensation to form the cyclic dione.
- **Work-up and Isolation:** The potassium salt of the dione intermediate precipitates. This salt is filtered and then dissolved in water. Acidification with concentrated HCl precipitates the 6,6-diphenyl-1,3-cyclohexanedione, which can be isolated by filtration and dried. This modified work-up is highly efficient for large-scale synthesis.^[3]

Part B: Regioselective Hydrogenolysis of Intermediate 3 to **2,2-Diphenylcyclohexanone** (1)

The key to this step is the selective removal of one carbonyl group. Hydrogenolysis under appropriate catalytic conditions achieves this transformation.

- **Catalyst Setup:** In a suitable reaction vessel, suspend 6,6-diphenyl-1,3-cyclohexanedione and a palladium on carbon (Pd/C) catalyst in an appropriate solvent like ethanol.
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously. The catalyst facilitates the reduction of one ketone to a methylene group.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Purification:** Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify the resulting crude product, typically by column chromatography or recrystallization, to yield pure **2,2-diphenylcyclohexanone**.

Synthesis Workflow Diagram



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Caption: Logical workflow for the structural elucidation of the target compound.

Chemical Reactivity and Potential Transformations

The reactivity of **2,2-diphenylcyclohexanone** is dominated by its ketone functionality.

- **Enolate Formation:** The presence of α -hydrogens at the C6 position allows for deprotonation with a suitable base to form an enolate. This nucleophilic intermediate can then participate in various alkylation and condensation reactions, offering a route to further functionalize the cyclohexanone ring.
- **Nucleophilic Addition:** The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
- **Reduction:** The ketone can be readily reduced to the corresponding alcohol, 2,2-diphenylcyclohexanol, using standard reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Favorskii Rearrangement:** While **2,2-diphenylcyclohexanone** itself will not undergo this reaction, its halogenated derivatives at the C6 position are prime candidates for the Favorskii rearrangement. This reaction, typically base-catalyzed, would result in a ring contraction to form a diphenyl-substituted cyclopentanecarboxylic acid derivative. [4][5] This potential transformation is a key consideration for researchers looking to create novel five-membered ring systems from this scaffold. [4][5]

Relevance in Drug Discovery

The development of novel therapeutics often relies on the creation of diverse molecular libraries. Multi-component reactions (MCRs) and the use of versatile scaffolds are powerful tools in this endeavor. [6] The cyclohexanone core is a well-established "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. [2] While specific applications of **2,2-diphenylcyclohexanone** in drug development are not extensively documented in publicly available literature, its structure presents several points of interest:

- **Scaffold for Library Synthesis:** The reactive ketone handle and the potential for functionalization at the C6 position make it an excellent starting point for combinatorial chemistry and the generation of compound libraries.
- **Steric Influence:** The two bulky phenyl groups provide a rigid, well-defined three-dimensional structure. This can be exploited to probe the steric requirements of biological targets like enzyme active sites or protein-protein interfaces.

- Lipophilicity: The diphenyl substitution significantly increases the lipophilicity of the molecule, a key parameter in modulating pharmacokinetic properties such as membrane permeability and metabolic stability.

By leveraging the synthetic accessibility and predictable reactivity of **2,2-diphenylcyclohexanone**, researchers can efficiently generate novel chemical entities for screening in various therapeutic areas.

References

- 2-Phenylcyclohexanone | C₁₂H₁₄O | CID 95592 - PubChem. PubChem, National Institutes of Health. [\[Link\]](#)
- Cyclohexanone, 2,2-diphenyl- | C₁₈H₁₈O | CID 140942 - PubChem. PubChem, National Institutes of Health. [\[Link\]](#)
- WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. PubMed Central, National Institutes of Health. [\[Link\]](#)
- Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. [\[Link\]](#)
- Favorskii rearrangement - Wikipedia. Wikipedia. [\[Link\]](#)
- A Convenient Synthesis of 2,2-Diphenyl-Cyclohexanone and 6,6-Diphenyl-2-Cyclohexen-One. Organic Preparations and Procedures International. [\[Link\]](#)
- Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PubMed Central. PubMed Central, National Institutes of Health. [\[Link\]](#)
- bmse000405 Cyclohexanone at BMRB. Biological Magnetic Resonance Bank. [\[Link\]](#)
- Cyclohexanone - the NIST WebBook - National Institute of Standards and Technology. NIST. [\[Link\]](#)

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. MDPI. [\[Link\]](#)
- The application of multi-component reactions in drug discovery - PubMed. PubMed, National Institutes of Health. [\[Link\]](#)
- Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. International Journal of New Technology and Research. [\[Link\]](#)
- Spectroscopy in Characterization of Materials—Developments - MDPI. MDPI. [\[Link\]](#)
- Cyclohexanone - Wikipedia. Wikipedia. [\[Link\]](#)
- A Comprehensive Analysis of Cyclohexanone IR Spectrum. Shandong Qibo New Energy Co., Ltd. [\[Link\]](#)
- Favorskii Rearrangement - YouTube. YouTube. [\[Link\]](#)
- (PDF) On the industrial applications of MCRs: Molecular diversity in drug discovery and generic drug synthesis - ResearchGate. ResearchGate. [\[Link\]](#)
- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [\[Link\]](#)
- Spectroscopic characterization for new complexes with 2,2 0 - (5,5-dimethylcyclohexane-1,3-diylidene)bis(azan-1-yl- 1-ylidene)dibenzoic acid - ResearchGate. ResearchGate. [\[Link\]](#)
- Introduction to IR Spectroscopy - Alkenes. - YouTube. YouTube. [\[Link\]](#)
- Synthesis and Spectroscopic Characterization of the Four Complete Series [(C₅X_nH_{5-n})Fe(CO)₂R] (X= Cl, Br; R= Me, Ph - Open Access LMU. Open Access LMU. [\[Link\]](#)
- Cyclohexanone | C₆H₁₀O | MD Topology | NMR | X-Ray. PDB-Dev. [\[Link\]](#)
- IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst) - ResearchGate. ResearchGate. [\[Link\]](#)

- 2-Nitrocyclohexanone | C₆H₉NO₃ | CID 521241 - PubChem. PubChem, National Institutes of Health. [\[Link\]](#)
- Favorskii Rearrangement - NROChemistry. NROChemistry. [\[Link\]](#)
- How to synthesis 2- methyl cyclohexanone from cyclohexanone - Quora. Quora. [\[Link\]](#)
- Cyclohexanone-2,2,6,6-d₄ | C₆H₁₀O | CID 12998634 - PubChem. PubChem, National Institutes of Health. [\[Link\]](#)
- (PDF) Rapid Identification of Phenolics in Mixtures by Two-Dimensional Tandem Mass Spectrometry with Microdroplet Accelerated Derivatization Reactions - ResearchGate. ResearchGate. [\[Link\]](#)
- mass spectrum & fragmentation of 2-pentanone - YouTube. YouTube. [\[Link\]](#)
- FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. AdiChemistry. [\[Link\]](#)

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Sources

- 1. Cyclohexanone, 2,2-diphenyl- | C₁₈H₁₈O | CID 140942 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. researchgate.net [\[researchgate.net\]](https://researchgate.net)
- 3. tandfonline.com [\[tandfonline.com\]](https://tandfonline.com)
- 4. Favorskii rearrangement - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 5. adichemistry.com [\[adichemistry.com\]](https://adichemistry.com)
- 6. The application of multi-component reactions in drug discovery - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- To cite this document: BenchChem. [2,2-diphenylcyclohexanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139377/docs#2-2-diphenylcyclohexanone-chemical-properties>]

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